4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate” is a chemical compound with the molecular formula C15H12F3NO3S . It has an average mass of 343.321 Da and a monoisotopic mass of 343.049011 Da . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular weight is known to be 429.83 , and the molecular formula is C15H12F3NO3S .
Scientific Research Applications
Sulfonation and Hydrolysis Reactions
- The study on the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols discussed the sulfonation reactions of phenyl methanesulfonates, revealing insights into the mechanism and product distribution of these sulfonation reactions. This work contributes to understanding the chemical behavior of methanesulfonate derivatives in sulfonation processes (Wit, Woldhuis, & Cerfontain, 2010).
Chemical Synthesis and Characterization
- Research on the selective hydrolysis of methanesulfonate esters, including phenyl methanesulfonate derivatives, explored methods for selectively removing these groups without affecting other sensitive functionalities in the molecule. This is crucial for synthesizing complex organic molecules and has applications in drug synthesis and material processing (Chan, Cox, & Sinclair, 2008).
Analytical Applications
- An innovative colorimetric assay for lipid peroxidation utilized methanesulfonic acid derivatives, demonstrating the utility of these compounds in developing new methods for biological and chemical analysis. The assay provides a way to measure certain biomarkers associated with oxidative stress, showcasing the versatility of methanesulfonate derivatives in analytical chemistry (Gérard-Monnier et al., 1998).
Catalysis and Reaction Mechanisms
- A detailed investigation into the catalytic reactions involving methanesulfonate derivatives revealed their role in facilitating the functionalization of C-H bonds. This study highlights the application of such compounds in enhancing the efficiency and selectivity of chemical transformations, particularly in the formation of allylic and benzylic sp(3) C-H bonds (Kubiak et al., 2016).
Safety and Hazards
Future Directions
The future directions for the use and study of “4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate” are not clear from the available information. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in various fields of research.
Mechanism of Action
Target of Action
The primary target of the compound “4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate” is the protein methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis as it removes the N-terminal methionine from nascent proteins .
Mode of Action
This could result in changes to protein synthesis, as the removal of the N-terminal methionine from nascent proteins is a critical step in this process .
Biochemical Pathways
The compound’s interaction with methionine aminopeptidase affects the biochemical pathway of protein synthesis. By potentially inhibiting the function of methionine aminopeptidase, the compound could disrupt the normal process of protein synthesis, leading to downstream effects on cellular function and growth .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its mode of action and the specific biochemical pathways it affects. Given its potential role in inhibiting methionine aminopeptidase, the compound could have significant effects on protein synthesis and, consequently, cellular function and growth .
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-23(20,21)22-14-7-5-11(6-8-14)10-19-13-4-2-3-12(9-13)15(16,17)18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHOCWUICYMUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.